molecular formula C8H8N4O B1418188 2-(2-Methyl-2H-tetrazol-5-yl)phenol CAS No. 65103-28-8

2-(2-Methyl-2H-tetrazol-5-yl)phenol

Cat. No.: B1418188
CAS No.: 65103-28-8
M. Wt: 176.18 g/mol
InChI Key: KQCXXNIYQNTXDC-UHFFFAOYSA-N
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Description

2-(2-Methyl-2H-tetrazol-5-yl)phenol (CAS 65103-28-8) is a high-value aromatic tetrazole derivative serving as a versatile building block in medicinal chemistry and materials science. Its molecular structure features a phenol group linked to a 2-methyl-2H-tetrazole ring, which can act as a [N,O] chelating ligand for constructing metal-organic frameworks (MOFs) . In pharmaceutical research, this tetrazole-phenol scaffold is a key intermediate in developing biologically active compounds. Notably, tetrazole-based structures are integral to the synthesis of angiotensin-II receptor antagonists, such as Valsartan derivatives, used in antihypertensive drug development . The compound's utility extends to synthesizing ester derivatives that have shown significant antioxidant and urease enzyme inhibitory activities in research settings, indicating potential for multi-target therapeutic applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyltetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-4-2-3-5-7(6)13/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCXXNIYQNTXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS 81015-02-3 physical properties and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 81015-02-3, identified as 4-(2-methyl-2H-tetrazol-5-yl)phenol . This document is designed for researchers and drug development professionals, focusing on the compound's physiochemical properties, synthesis pathways, safety protocols, and applications in medicinal chemistry.

4-(2-Methyl-2H-tetrazol-5-yl)phenol: A Bioisosteric Scaffold in Drug Discovery

Chemical Identification & Structure

CAS 81015-02-3 represents a specific regioisomer of a phenol-tetrazole conjugate. The tetrazole ring, methylated at the


-position, serves as a metabolically stable bioisostere for a carboxylic acid functionality, a critical tactic in optimizing pharmacokinetics during lead optimization.
Parameter Data
Chemical Name 4-(2-methyl-2H-tetrazol-5-yl)phenol
Synonyms p-(2-methyltetrazol-5-yl)phenol; 4-(2-methyltetrazol-5-yl)phenol
CAS Number 81015-02-3
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol
SMILES Cn1nnc(c1)c2ccc(O)cc2
InChI Key Available upon specific database query (Isomer dependent)
Physical & Chemical Properties

The following properties are derived from experimental data of structural analogs and computational prediction models (ACD/Labs, EPISuite) where specific experimental values for this CAS are proprietary.

PropertyValue / DescriptionContext for Researchers
Appearance Off-white to pale yellow solidTypical for phenolic tetrazoles.
Melting Point 165°C – 175°C (Predicted)High melting point indicates strong intermolecular H-bonding (Phenol OH).
Solubility DMSO (>20 mg/mL), Methanol, EthanolPoor water solubility; requires organic co-solvent for biological assays.
LogP ~1.4Lipophilic enough for membrane permeability; ideal for oral bioavailability.
pKa (Phenol) ~9.5Weakly acidic; exists as a neutral species at physiological pH (7.4).
H-Bond Donors 1 (Phenolic -OH)Critical for receptor binding interactions.
H-Bond Acceptors 4 (Tetrazole N + Phenol O)Facilitates extensive hydrogen bonding networks.
Synthesis & Experimental Protocols

Expert Insight: The synthesis of N-alkylated tetrazoles often yields a mixture of


 and 

isomers. The

-isomer (CAS 81015-02-3) is thermodynamically favored but requires careful chromatographic separation from the

-isomer.
Protocol: Synthesis from 4-Hydroxybenzonitrile

This workflow ensures high yield and regioselectivity.

Step 1: Formation of the Tetrazole Ring

  • Reagents: 4-Hydroxybenzonitrile (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), Triethylamine Hydrochloride (Et₃N·HCl, 1.5 eq).

  • Solvent: Toluene or DMF (Anhydrous).

  • Procedure:

    • Dissolve nitrile in solvent under N₂ atmosphere.

    • Add NaN₃ and Et₃N·HCl.

    • Reflux at 100-110°C for 12-24 hours. Monitor via TLC (Polar mobile phase).

    • Workup: Cool, dilute with water, acidify with HCl to pH 2. Precipitate the intermediate 4-(1H-tetrazol-5-yl)phenol. Filter and dry.[1]

Step 2: Regioselective Methylation

  • Reagents: 4-(1H-tetrazol-5-yl)phenol (Intermediate), Methyl Iodide (MeI, 1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetone or Acetonitrile.

  • Procedure:

    • Suspend intermediate and base in solvent. Stir for 30 min.

    • Add MeI dropwise at 0°C.

    • Warm to Room Temperature (RT) and stir for 4-6 hours.

    • Purification: The reaction yields both

      
      -methyl and 
      
      
      
      -methyl isomers.
    • Critical Step: Evaporate solvent. Partition between EtOAc/Water.

    • Separation: Use Flash Column Chromatography (Silica Gel).

      • Eluent: Hexane:EtOAc gradient.

      • Outcome: The

        
        -isomer (Target, CAS 81015-02-3) is typically less polar and elutes first. The 
        
        
        
        -isomer is more polar.
Visualizing the Synthesis Pathway

SynthesisPathway Start 4-Hydroxybenzonitrile Step1 Cycloaddition (NaN3, Et3N.HCl, 110°C) Start->Step1 Inter Intermediate: 4-(1H-tetrazol-5-yl)phenol Step1->Inter Step2 Methylation (MeI, K2CO3) Inter->Step2 Mix Isomer Mixture (N1 + N2) Step2->Mix Sep Chromatography (Silica Gel) Mix->Sep Target Target (N2-Isomer): CAS 81015-02-3 Sep->Target Less Polar (Major Product) Byprod Byproduct (N1-Isomer) Sep->Byprod More Polar

Figure 1: Synthetic route for CAS 81015-02-3 highlighting the critical regioselective separation step.

Safety Data Sheet (SDS) Summary

Signal Word: WARNING

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

SectionProtocol / Directive
Handling Use in a chemical fume hood. Avoid dust generation.[1][2][3] Do not breathe dust/fume.[1][2]
PPE Nitrile gloves (0.11 mm thickness), Safety Goggles (EN 166), Lab Coat.
Storage Store at 2-8°C (Refrigerated) recommended for long-term stability. Keep container tightly closed under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol.
First Aid Eyes: Rinse cautiously with water for 15 min.[2] Remove contact lenses.[2] Skin: Wash with soap and water.[2] Inhalation: Move to fresh air.
Spill Sweep up without creating dust. Place in a suitable closed container for disposal.
Applications in Drug Development

CAS 81015-02-3 is a versatile building block, primarily utilized for its bioisosteric properties .

  • Bioisosterism: The 2-methyltetrazole moiety mimics the carboxylic acid group (-COOH) in terms of planarity and acidity but offers distinct advantages:

    • Metabolic Stability: Resistant to glucuronidation and beta-oxidation.

    • Lipophilicity: Improved membrane permeability compared to the ionized carboxylate.

  • Antimicrobial Research: Used in the synthesis of oxadiazole congeners. The phenol group allows for further functionalization (e.g., etherification) to attach lipophilic tails or other pharmacophores.

  • Scaffold for Sartans: While most "sartan" antihypertensives use an unsubstituted tetrazole, the methylated variant serves as a probe to study receptor binding pocket sterics (blocking the acidic proton).

Mechanism of Action (Bioisostere Logic)

Bioisostere Acid Carboxylic Acid (-COOH) Tetrazole Tetrazole Scaffold (CN4) Acid->Tetrazole Bioisosteric Replacement Target CAS 81015-02-3 (N2-Methylated) Tetrazole->Target Methylation (Modification) Effect1 Improved Metabolic Stability Target->Effect1 Effect2 Enhanced Lipophilicity Target->Effect2 Effect3 Steric Probe (No acidic proton) Target->Effect3

Figure 2: Logical flow of using CAS 81015-02-3 to modify physicochemical properties in lead optimization.

References
  • Chemical Identity & Suppliers: 4-(2-methyl-2H-tetrazol-5-yl)phenol. AA Blocks & Chem960 Databases. Accessed 2026.[][5]

  • Synthesis of Tetrazoles:Regioselective alkylation of 5-substituted tetrazoles. Journal of Organic Chemistry.
  • Bioisosterism Applications: Tetrazoles in Medicinal Chemistry. Patani, G. A., & LaVoie, E. J. (1996). Chem. Rev.

  • Safety Data: GHS Classification for Substituted Phenols. PubChem Laboratory Chemical Safety Summary (LCSS).

Sources

Technical Guide: 2-(2-Methyl-2H-tetrazol-5-yl)phenol as a Neutral Salicylate Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the specific application of 2-(2-Methyl-2H-tetrazol-5-yl)phenol as a non-classical, neutral bioisostere for salicylic acid. Unlike the standard acidic tetrazole replacement, the 2-methyl variant offers a unique strategy to mimic the salicylate pharmacophore’s geometry while modulating ionization, lipophilicity, and membrane permeability.

Part 1: Strategic Rationale & Chemical Architecture

The Bioisosteric Divergence

In medicinal chemistry, the carboxylic acid moiety of salicylic acid (SA) is often replaced to overcome metabolic instability (glucuronidation) or poor membrane permeability.

  • Classical Approach: Replacement with 5-substituted-1H-tetrazole . This retains the acidic proton (pKa ~4.5–5.0), mimicking the carboxylate anion’s charge and electrostatics at physiological pH.

  • The 2-Methyl Approach: Methylation at the

    
    -position of the tetrazole ring removes the acidic proton. This compound  acts as a neutral bioisostere  or a bioisostere of methyl salicylate (the ester) .
    
Pharmacophore Mimicry: The Intramolecular Lock

The biological activity of salicylates often depends on a specific planar conformation stabilized by an intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the carbonyl oxygen.

The 2-methyl-tetrazole analog preserves this critical geometry:

  • H-Bond Acceptor: The

    
     nitrogen of the tetrazole ring acts as the acceptor (analogous to the carbonyl oxygen).
    
  • H-Bond Donor: The phenolic hydroxyl group donates the proton.

  • Result: A pseudo-six-membered ring is formed, locking the molecule in a planar conformation essential for binding to targets like MCL-1 , BCL-xL , or specific esterase pockets, while significantly increasing lipophilicity (LogP) compared to the parent acid.

Key Physicochemical Advantages
FeatureSalicylic Acid (SA)1H-Tetrazole Analog2-Methyl-Tetrazole Analog
Ionization (pH 7.4) Anionic (COO⁻)Anionic (Tetrazolate⁻)Neutral
pKa (Acidic Group) ~3.0 (COOH)~4.5 (Tetrazole NH)None (Phenol pKa ~10)
Permeability Low (requires transporters)ModerateHigh (Passive diffusion)
Metabolic Risk Acyl Glucuronidation (Reactive)N-GlucuronidationOxidative Metabolism (Stable to conjugation)
BBB Penetration PoorPoorExcellent

Part 2: Synthesis & Regiochemical Control

Synthesizing the 2-methyl derivative requires careful control of regioselectivity during the alkylation step, as tetrazoles can alkylate at


 or 

. The

-isomer is thermodynamically preferred but mixtures often occur.
Synthetic Workflow

The protocol proceeds from salicylonitrile, forming the tetrazole core, followed by methylation.

Step 1: [3+2] Cycloaddition (Formation of 1H-Tetrazole)
  • Reagents: Salicylonitrile, Sodium Azide (

    
    ), Zinc Bromide (
    
    
    
    ) or Triethylammonium chloride (
    
    
    ).
  • Conditions: Polar aprotic solvent (DMF/NMP), 100–120°C, 12–24h.

  • Mechanism: The nitrile undergoes nucleophilic attack by the azide anion, catalyzed by the Lewis acid (

    
    ), forming the 5-substituted-1H-tetrazole.
    
Step 2: Regioselective Methylation
  • Reagents: Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    ), Potassium Carbonate (
    
    
    ).
  • Conditions: Acetone or Acetonitrile, 0°C to RT.

  • Challenge: Distinguishing

    
    -methyl vs. 
    
    
    
    -methyl isomers.
  • Outcome: The

    
    -isomer is generally the major product due to steric factors and electronic stabilization, but separation via column chromatography is required.
    
Visualization of Synthesis & Isomerism

SynthesisPath Nitrile Salicylonitrile (Starting Material) Tetrazole 5-(2-Hydroxyphenyl) -1H-tetrazole (Acidic Intermediate) Nitrile->Tetrazole [3+2] Cycloaddition 120°C, DMF Azide Sodium Azide (NaN3 / ZnBr2) Azide->Tetrazole Alkylation Methylation (MeI / K2CO3) Tetrazole->Alkylation N2_Isomer This compound (Target: N2-Isomer) Alkylation->N2_Isomer Major Product (Thermodynamic) N1_Isomer 1-Methyl Isomer (By-product) Alkylation->N1_Isomer Minor Product (Kinetic)

Caption: Synthetic pathway highlighting the divergence between N1 and N2 methylation. The N2-isomer is the target neutral bioisostere.

Part 3: Experimental Validation Protocols

To validate this compound as a viable bioisostere, you must prove it maintains the salicylate conformation while improving permeability.

Protocol: Structural Confirmation (NMR & NOESY)

Objective: Confirm the


-methylation and the existence of the Intramolecular Hydrogen Bond (IMHB).
  • Solvent: Dissolve 10 mg of purified compound in

    
     (non-polar solvent maximizes IMHB observation).
    
  • 1H NMR: Look for the phenolic -OH signal.

    • Expectation: A sharp, downfield singlet (

      
       > 10 ppm) indicates a strong IMHB (deshielded proton).
      
    • Comparison: Compare with methyl salicylate (

      
       ~10.8 ppm).
      
  • 13C NMR: Distinguish isomers.

    • 
      -methyl carbon typically appears at ~39–42 ppm.
      
    • 
      -methyl carbon typically appears at ~33–36 ppm.
      
  • NOESY (Nuclear Overhauser Effect):

    • Irradiate the methyl group protons.

    • N2-Isomer: No strong NOE to the phenyl ring protons (methyl is distal).

    • N1-Isomer: Strong NOE to the ortho-phenyl proton (steric proximity).

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Quantify the permeability advantage of the neutral 2-methyl variant over the acidic parent.

  • Preparation:

    • Donor Plate: 96-well filter plate coated with lecithin/dodecane (artificial membrane).

    • Acceptor Plate: Buffer solution (pH 7.4).

  • Compounds:

    • Test: this compound (

      
      ).
      
    • Control 1: Salicylic Acid (Low permeability control at pH 7.4).

    • Control 2: Methyl Salicylate (High permeability control).

  • Incubation: 16 hours at room temperature, sealed to prevent evaporation.

  • Analysis: Measure concentration in Acceptor wells via LC-MS/MS or UV-Vis.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Target Metric: The 2-methyl tetrazole should show

      
       (High), whereas Salicylic Acid typically shows 
      
      
      
      (Low) at pH 7.4 due to ionization.
Protocol: Metabolic Stability (Microsomal Stability)

Objective: Assess resistance to glucuronidation.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system + UDPGA (cofactor for glucuronidation).

  • Incubation:

    
     for 0, 15, 30, 60 min.
    
  • Analysis: Quench with acetonitrile, centrifuge, analyze supernatant by LC-MS.

  • Interpretation:

    • Salicylic Acid: Rapid formation of acyl-glucuronide (reactive metabolite).

    • 2-Me-Tetrazole: Should show minimal depletion via glucuronidation. Monitor for slow oxidative demethylation (formation of the acidic 1H-tetrazole).

Part 4: Mechanistic Visualization

The following diagram illustrates the structural mimicry and the "Neutral Masking" effect that facilitates membrane crossing.

BioisostereMechanism cluster_0 Salicylic Acid (pH 7.4) cluster_1 2-Methyl-Tetrazole Analog (pH 7.4) SA_Structure Anionic Species (COO- ... HO) High Polarity SA_Binding Ionic Interaction (Salt Bridge to Arg/Lys) SA_Structure->SA_Binding Primary Mode SA_Perm Low Passive Permeability (Requires Transporters) SA_Structure->SA_Perm Limitation Tet_Structure Neutral Species (Tet-N ... HO) Moderate Lipophilicity SA_Structure->Tet_Structure Bioisosteric Replacement Tet_Binding Dipole/H-Bond Interaction (Mimics Shape, No Charge) Tet_Structure->Tet_Binding Alternative Mode Tet_Perm High Passive Permeability (CNS/Cell Penetrant) Tet_Structure->Tet_Perm Advantage

Caption: Comparison of physicochemical properties. The 2-methyl analog sacrifices the ionic salt-bridge for superior permeability and neutral binding modes.

References

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. [Link]

  • Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications." Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. [Link]

  • Park, Y. J., et al. (2017). "Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate." Acta Crystallographica Section E, 73(12), 1883–1887. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Popova, E. A., et al. (2013). "Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology." Russian Journal of General Chemistry, 83(10), 1956–1978. [Link]

Methodological & Application

Procedure for using 2-(2-Methyl-2H-tetrazol-5-yl)phenol as an N,O-donor ligand

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis, handling, and complexation procedures for 2-(2-Methyl-2H-tetrazol-5-yl)phenol , a versatile N,O-donor ligand used in coordination chemistry for luminescent materials, catalysis, and metal-organic frameworks (MOFs).

Introduction & Ligand Design[1]

The ligand This compound (often abbreviated as Me-Hptz or L ) belongs to the class of 5-substituted tetrazoles. Unlike the parent 2-(1H-tetrazol-5-yl)phenol, which has two acidic protons (phenol -OH and tetrazole -NH), the methylated derivative has a fixed steric and electronic profile due to the methyl group at the N2 position of the tetrazole ring.

Mechanistic Insight: The N,O-Chelation Mode

The utility of this ligand stems from its ability to form a stable six-membered chelate ring with metal ions.

  • Donor 1 (O): The phenolic oxygen (typically deprotonated to phenolate, O⁻) acts as a hard donor.

  • Donor 2 (N): The tetrazole ring nitrogen at position 4 (N4) acts as the soft/borderline donor.

  • Selectivity: Methylation at the N2 position effectively blocks the N2 and N3 sites from bridging, directing coordination primarily through N4 to form discrete mononuclear or polynuclear complexes.

Material Safety & Handling

  • Sodium Azide (NaN₃): Used in ligand precursor synthesis. Highly toxic and reacts with acids to form explosive hydrazoic acid (HN₃). never use metal spatulas with azides.

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a fume hood.

  • Heavy Metals: Handle metal salts (Cu, Ni, Cd, Pb) as hazardous waste.

Ligand Synthesis Protocol

If the ligand is not available commercially, it must be synthesized via a two-step procedure: tetrazole formation followed by regioselective methylation.

Step 1: Synthesis of 2-(1H-tetrazol-5-yl)phenol (Precursor)
  • Reagents: Salicylonitrile (10 mmol), Sodium Azide (15 mmol), Ammonium Chloride (15 mmol).

  • Solvent: DMF (15 mL).

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Reflux at 100°C for 12–24 hours.

    • Cool to room temperature and pour into acidified ice water (pH ~2 using HCl). Caution: HN₃ evolution possible; work in hood.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Yield: Typically 80–90%.

Step 2: Methylation to this compound
  • Reagents: Precursor (5 mmol), Methyl Iodide (MeI, 6 mmol), Potassium Carbonate (K₂CO₃, 6 mmol).

  • Solvent: Acetone or Acetonitrile (20 mL).

  • Procedure:

    • Dissolve precursor and K₂CO₃ in solvent; stir for 30 min to form the phenolate/tetrazolate intermediate.

    • Add MeI dropwise at 0°C, then warm to room temperature and stir for 4–6 hours.

    • Evaporate solvent.[1] Resuspend residue in water and extract with Ethyl Acetate.

    • Purification: The reaction yields two isomers (N1-methyl and N2-methyl). The N2-isomer is typically the major product (lower polarity). Separate via column chromatography (Silica gel, Hexane:EtOAc 4:1) or fractional recrystallization.

    • Validation: N2-methyl isomer shows a distinct methyl singlet in ¹H NMR (~4.3–4.5 ppm).

General Complexation Protocol

This protocol describes the formation of a neutral bis-ligand complex [M(L)₂] (where M = Zn, Cu, Ni, Co).

Reagents
  • Ligand (L): this compound (0.2 mmol).

  • Metal Salt: M(OAc)₂·xH₂O or M(NO₃)₂·xH₂O (0.1 mmol).

  • Base: Triethylamine (Et₃N) or NaOH (0.2 mmol) – Required only if using non-acetate salts to ensure phenol deprotonation.

  • Solvent: Ethanol or Methanol (10 mL).

Step-by-Step Procedure
  • Ligand Solution: Dissolve 0.2 mmol of L in 5 mL of warm Ethanol. If using nitrate/chloride salts, add 0.2 mmol of Et₃N to deprotonate the phenol.

  • Metal Addition: Dissolve 0.1 mmol of the metal salt in 5 mL of Ethanol. Add this solution dropwise to the ligand solution under constant stirring.

  • Reaction:

    • Method A (Precipitation): Stir at room temperature for 4 hours. A precipitate often forms immediately.

    • Method B (Solvothermal - for single crystals): Place the mixture in a Teflon-lined autoclave and heat at 120°C for 24 hours, then cool slowly (5°C/hour).

  • Isolation: Filter the solid product. Wash with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Salicylonitrile TetrazoleSyn Step 1: Tetrazole Synthesis (NaN3, DMF, 100°C) Start->TetrazoleSyn Precursor Precursor: 2-(1H-tetrazol-5-yl)phenol TetrazoleSyn->Precursor Methylation Step 2: Methylation (MeI, K2CO3, Acetone) Precursor->Methylation IsomerSep Isomer Separation (N2-isomer is Major) Methylation->IsomerSep Ligand Ligand (L): This compound IsomerSep->Ligand Complexation Step 3: Complexation (M(II) salt, Base, EtOH) Ligand->Complexation Product Final Complex: [M(L)2] Complexation->Product

Caption: Workflow for the synthesis of the methylated ligand and its subsequent metal complexation.

Case Study: Luminescent Zinc(II) Complex

Objective: Synthesis of highly fluorescent [Zn(L)₂].

  • Stoichiometry: 1:2 (Zn:Ligand).

  • Conditions: Reflux in Ethanol for 3 hours.

  • Observation: The solution typically turns bright yellow/green fluorescent under UV light (365 nm) upon complexation due to the "Chelation Enhanced Fluorescence" (CHEF) effect, which rigidifies the ligand structure and reduces non-radiative decay.

  • Isolation: Slow evaporation of the filtrate yields colorless block crystals suitable for X-ray diffraction.

Characterization & Validation

To ensure the integrity of the synthesized complexes, the following data points must be verified:

TechniqueParameterExpected ObservationMechanistic Reason
IR Spectroscopy ν(O-H)DisappearsDeprotonation of phenol upon coordination.
IR Spectroscopy ν(C=N)Shifts (-10 to -20 cm⁻¹)Coordination of Tetrazole Nitrogen to Metal.
¹H NMR -OH SignalDisappearsConfirmation of O-M bond formation.
¹H NMR -CH₃ SignalShifted vs Free LigandElectronic environment change due to chelation.
SC-XRD Bond LengthsM-O: ~1.9-2.0 ÅM-N: ~2.0-2.1 ÅTypical bond lengths for N,O-chelate rings.
Coordination Mode Diagram

CoordinationMode cluster_legend Chelation Ring (6-Membered) Metal Metal (Zn/Cu) O_Phenol O (Phenolate) Metal->O_Phenol Coordinate Bond N_Tetrazole N4 (Tetrazole) Metal->N_Tetrazole Coordinate Bond C_Phenol C (Phenol) O_Phenol->C_Phenol C_Tetrazole C5 (Tetrazole) C_Phenol->C_Tetrazole C_Tetrazole->N_Tetrazole N_Methyl N2-Me (Blocked) C_Tetrazole->N_Methyl Non-coordinating

Caption: Schematic of the N,O-chelation mode showing the 6-membered ring formation.

Troubleshooting

  • Problem: Low yield of N2-methyl isomer.

    • Solution: Ensure the solvent is non-polar enough to favor N2 alkylation (e.g., Acetone is better than DMF). Use bulky alkylating agents if possible, though MeI is small.

  • Problem: Precipitation of metal hydroxide instead of complex.

    • Solution: The pH is too high. Reduce the amount of base (Et₃N). If using Acetate salts, no external base is usually needed.

  • Problem: Product is an oil.

    • Solution: Triturate with cold Diethyl Ether or Hexane to induce crystallization.

References

  • Synthesis of Tetrazole Precursors

    • Title: Crystal structure of methyl 2-[5-(2-hydroxyphenyl)
    • Source: PMC - NIH.
    • URL:[Link]

    • Relevance: Provides the synthesis and crystallization protocol for N2-substituted 5-(2-hydroxyphenyl)tetrazoles.
  • Regioselectivity in Tetrazole Alkylation

    • Title: Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
    • Source: New Journal of Chemistry (RSC).
    • URL:[Link]

    • Relevance: Explains why the N2-isomer is the major product and how to optimize for it.
  • Applications in Catalysis

    • Title: The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxyl
    • Source: SciELO / Food Sci. Technol.
    • URL:[Link]

    • Relevance: Demonstrates the catalytic potential of tetrazole-based metal complexes.[2]

Sources

Advanced Crystallization Protocols for 2-(2-Methyl-2H-tetrazol-5-yl)phenol Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and crystallization methodologies for metal complexes derived from 2-(2-Methyl-2H-tetrazol-5-yl)phenol (hereafter referred to as Me-TP ). Unlike its parent compound (2-(1H-tetrazol-5-yl)phenol), the N2-methylated derivative prevents the formation of bridging tetrazolate anions, restricting the ligand to a bidentate N,O-chelating mode . This structural constraint favors the formation of discrete, neutral mononuclear complexes (typically [M(Me-TP)₂] for divalent metals) rather than infinite coordination polymers, significantly altering the crystallization strategy.

This guide is designed for medicinal chemists and structural biologists focusing on drug development, where obtaining single crystals for X-ray diffraction (SC-XRD) is critical for structure-activity relationship (SAR) studies.

Chemical Context & Coordination Logic

Ligand Characteristics[1]
  • System: this compound.

  • Donor Sites: Phenolic Oxygen (anionic after deprotonation) and Tetrazole Nitrogen N4 (neutral donor).

  • Coordination Geometry: The ligand forms a stable six-membered chelate ring with transition metals (Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺).

  • Solubility Profile: The free ligand is soluble in alcohols (MeOH, EtOH), Acetonitrile (MeCN), and DMF; sparingly soluble in water.

The "Neutrality" Advantage

Because the tetrazole ring is methylated at the N2 position, it cannot deprotonate. Consequently, the reaction of Me-TP with a divalent metal acetate (M(OAc)₂) typically yields a neutral complex:



Neutral complexes often exhibit superior solubility in organic solvents compared to charged species, making Slow Evaporation  and Vapor Diffusion  the primary crystallization candidates.

Experimental Protocols

Protocol A: Direct Synthesis & Slow Evaporation (Standard)

Best for: Zn(II), Cu(II), and Ni(II) complexes; Initial screening.

Materials:

  • Ligand: this compound (0.1 mmol)

  • Metal Salt: Zn(OAc)₂·2H₂O or Cu(OAc)₂·H₂O (0.05 mmol)

  • Solvent: Methanol (HPLC Grade) or Ethanol/Acetonitrile mixture (1:1)

  • Base: Triethylamine (Et₃N) - Optional, to assist phenol deprotonation.

Workflow:

  • Dissolution: Dissolve 0.1 mmol of Me-TP in 10 mL of Methanol. The solution should be clear.

  • Deprotonation: Add 0.1 mmol of Et₃N. Stir for 5 minutes. (Note: Acetate salts may act as their own base, making this step optional but recommended for chlorides/nitrates).

  • Complexation: Add 0.05 mmol of the metal salt dissolved in 5 mL Methanol dropwise to the ligand solution.

  • Reaction: Stir at 60°C (reflux) for 2 hours to ensure thermodynamic equilibration.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove any dust or unreacted metal oxides.

  • Crystallization: Transfer the filtrate to a 20 mL scintillation vial. Cover with Parafilm and poke 3-5 small holes. Let stand at room temperature (20-25°C) in a vibration-free zone.

Expected Outcome: Block- or prism-shaped crystals suitable for SC-XRD should appear within 3-7 days.

Protocol B: Vapor Diffusion (High Purity)

Best for: Obtaining X-ray quality single crystals when Method A yields microcrystalline powder.

Concept: Slowly reducing the solubility of the complex by introducing a "bad" solvent (precipitant) via the vapor phase.

System Setup:

  • Inner Vial (4 mL): Contains the concentrated complex solution (from Protocol A, step 5).

  • Outer Jar (20 mL): Contains the precipitant (Diethyl Ether or Pentane).

Step-by-Step:

  • Prepare a concentrated solution of the metal complex in a "good" solvent (e.g., DMF or MeOH).

  • Place 1-2 mL of this solution into the small inner vial. Do not cap the inner vial.

  • Place the inner vial carefully inside the larger jar.

  • Add the precipitant (Et₂O) to the outer jar, filling it to about 1/3 height (ensure it does not spill into the inner vial).

  • Tightly cap the outer jar.

  • Mechanism: Ether vapor will slowly diffuse into the MeOH/DMF solution, gradually increasing polarity/decreasing solubility, forcing the complex to nucleate slowly.

Protocol C: Solvothermal Synthesis

Best for: Co(II) or Mn(II) complexes; overcoming kinetic traps or low solubility.

Rationale: High pressure and temperature increase the solubility of reactants, allowing for reversible bond formation which "heals" defects in growing crystals.

Parameters:

  • Vessel: 23 mL Teflon-lined stainless steel autoclave.

  • Solvent System: MeOH:H₂O (3:1) or MeCN:H₂O.[1]

  • Temperature: 120°C.

  • Duration: 48 hours heating, followed by slow cooling (5°C/hour).

Procedure:

  • Mix 0.1 mmol Ligand, 0.05 mmol Metal Salt, and 0.1 mmol Et₃N in 8 mL of solvent mixture.

  • Sonicate for 10 minutes to disperse solids (complete dissolution is not required).

  • Seal autoclave and place in a programmable oven.

  • Cooling Ramp: The slow cooling phase (5°C/h) is critical. It prevents rapid precipitation and favors large single crystals.

Data Presentation & Troubleshooting

Solubility & Solvent Selection Matrix
SolventLigand SolubilityComplex SolubilityRole in Crystallization
Methanol (MeOH) HighModeratePrimary Solvent (Method A)
Acetonitrile (MeCN) HighModeratePrimary Solvent (Method A)
DMF / DMSO Very HighHigh"Good" solvent for Diffusion (Method B)
Diethyl Ether LowInsolublePrecipitant (Method B)
Water LowLowCo-solvent for Solvothermal
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Precipitate forms immediately Reaction is too fast (Kinetic control).Use Method B (Diffusion) or dilute the reaction mixture by 50%.
No crystals after 2 weeks Solution is too dilute.Uncover the vial completely to accelerate evaporation or add a seed crystal.
Oils/Gums form Impurities or flexible alkyl chains.Triturate with cold ether to solidify, then redissolve. Switch to Solvothermal (Method C).
Polycrystalline aggregates Nucleation rate too high.Reduce evaporation rate (fewer holes in Parafilm) or lower temperature (4°C fridge).

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate crystallization method based on initial solubility observations.

CrystallizationWorkflow Start Start: Ligand + Metal Salt SolubilityCheck Check Solubility of Crude Complex Start->SolubilityCheck Soluble Soluble in MeOH/EtOH SolubilityCheck->Soluble Clear Solution Insoluble Insoluble/Precipitates SolubilityCheck->Insoluble Cloudy/Solid MethodA Method A: Slow Evaporation (Room Temp) Soluble->MethodA Standard Path MethodB Method B: Vapor Diffusion (MeOH / Et2O) Soluble->MethodB If Method A fails or for higher purity MethodC Method C: Solvothermal (120°C, High Pressure) Insoluble->MethodC Dissolve via Heat/Pressure Result Single Crystals for XRD MethodA->Result MethodB->Result MethodC->Result

Caption: Decision tree for selecting the optimal crystallization strategy based on the solubility profile of the Me-TP metal complex.

References

  • Slyvka, Y., et al. (2015).[2] "Synthesis and crystal structure of the [Ag(2-allyl-5-phenyl-2H-tetrazole)ClO4] π,σ-complex." Chemistry of Metals and Alloys, 8, 6-10. 2

    • Context: Establishes the coordination behavior of N2-substituted tetrazoles.
  • Stilinović, V., et al. (2016). "Role of Alkylated 2,6‐bis(tetrazol‐5‐yl)pyridyl Ligands and Iron(II) Salts in Selecting Spin Crossover Complexes." European Journal of Inorganic Chemistry. 1

    • Context: Demonstrates the impact of N2-methylation on ligand field strength and complex solubility.
  • Park, Y. J., et al. (2017). "Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate." Acta Crystallographica Section E, 73(12), 1895–1898. 3[2][4][5][6][7]

    • Context: Provides the specific synthesis and structural data for the hydroxyphenyl-tetrazole core.
  • Zhao, D., et al. (2022).[4] "The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxylate connector." Food Science and Technology. 4

    • Context: Illustrates solvothermal methods for tetrazole-based coordin

Sources

Microwave-assisted synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)phenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)phenol Derivatives

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of This compound , a critical pharmacophore in medicinal chemistry (e.g., angiotensin II receptor antagonists). Traditional thermal methods for tetrazole formation often require toxic solvents (DMF), high temperatures, and reaction times exceeding 24 hours. This guide introduces a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to under 60 minutes while utilizing "green" aqueous media for the cycloaddition step.

Crucially, this protocol addresses the challenge of regioselectivity during the methylation step, providing conditions that favor the thermodynamically stable


-isomer over the 

-isomer and minimizing competing

-methylation of the phenol moiety.

Safety Directives (Critical)

WARNING: AZIDE HAZARD Microwave irradiation of azides poses significant explosion risks if not managed correctly.

  • Hydrazoic Acid (HN₃): Never acidify azide solutions in the absence of adequate ventilation. HN₃ is highly toxic and explosive.

  • Metal Azides: Avoid using metal vessels or metallic stir bars that react with azides (e.g., Copper, Lead) to form shock-sensitive explosives. Use glass inserts and Teflon-coated magnetic bars.

  • Headspace & Venting: Do not fill microwave vials >50% volume. Ensure the vessel is equipped with a pressure-relief cap rated for the target temperature (typically 20 bar).

  • Shielding: Always operate the microwave reactor behind a blast shield.

Mechanistic Insight & Reaction Design

The [3+2] Cycloaddition (Tetrazole Formation)

The formation of the tetrazole ring proceeds via a [3+2] dipolar cycloaddition between the nitrile group of salicylonitrile and the azide anion.

  • Thermal vs. Microwave: Thermal methods rely on convective heating, often leading to "wall effects" and slow kinetics. Microwave irradiation provides dielectric heating , directly coupling with the polar transition state of the cycloaddition, significantly accelerating the reaction rate.

  • Catalysis: We utilize Zinc Bromide (

    
    )  as a Lewis acid catalyst. The 
    
    
    
    ion coordinates with the nitrile nitrogen, increasing its electrophilicity and facilitating the attack by the azide anion.
Regioselective Methylation ( vs. )

Alkylation of 5-substituted tetrazoles yields two isomers:


-methyl and 

-methyl.
  • Thermodynamics: The

    
    -isomer is generally more thermodynamically stable due to less steric hindrance and better conjugation.
    
  • Stoichiometry Control: The starting material contains two acidic protons: the phenol -OH (

    
    ) and the tetrazole -NH (
    
    
    
    ). By using 1.1 equivalents of base , we selectively deprotonate the more acidic tetrazole ring, directing methylation to the nitrogen rather than the oxygen.

Visual Workflows

Figure 1: Reaction Scheme & Mechanism

ReactionScheme Start Salicylonitrile (2-Hydroxybenzonitrile) Inter Intermediate: 2-(1H-tetrazol-5-yl)phenol Start->Inter Step 1: MW, 120°C Water/IPA, 30 min Azide NaN3 / ZnBr2 (Azide Source) Azide->Inter ProdN2 Product (Major): This compound (N2-Isomer) Inter->ProdN2 Step 2: MW, 80°C Acetone, 10 min ProdN1 By-product (Minor): N1-Isomer Inter->ProdN1 Minor Pathway Methyl Methyl Iodide (MeI) K2CO3 (Base) Methyl->ProdN2

Caption: Two-step microwave synthesis pathway. Step 1 utilizes Lewis-acid catalyzed cycloaddition. Step 2 utilizes base-mediated alkylation favoring the N2-isomer.

Figure 2: Experimental Decision Tree

DecisionTree Start Start: Salicylonitrile Step1 Step 1: Cycloaddition (NaN3, ZnBr2, H2O) Start->Step1 Check1 TLC/LCMS Check (Conversion > 95?) Step1->Check1 Opt1 Increase Temp to 140°C or Extend Time Check1->Opt1 No Isolate Acidify & Filter (Isolate Tetrazole) Check1->Isolate Yes Opt1->Step1 Step2 Step 2: Methylation (MeI, K2CO3, Acetone) Isolate->Step2 Check2 Isomer Ratio (N2 : N1) Step2->Check2 Purify Flash Chromatography (Hex/EtOAc) Check2->Purify Ratio < 10:1 Recryst Recrystallization (Ethanol) Check2->Recryst Ratio > 10:1 Final Pure N2-Isomer Purify->Final Recryst->Final

Caption: Workflow for optimizing conversion and purity. Decision points ensure high yield of the target N2-isomer.

Experimental Protocols

Materials & Reagents
  • Salicylonitrile (2-Hydroxybenzonitrile): >98% purity.

  • Sodium Azide (

    
    ):  Handle with extreme care.[1]
    
  • Zinc Bromide (

    
    ):  Catalyst.
    
  • Methyl Iodide (MeI): Alkylating agent (Carcinogen).

  • Potassium Carbonate (

    
    ):  Anhydrous base.
    
  • Solvents: Isopropanol (IPA), Water, Acetone, Ethyl Acetate, Hexanes.

Protocol 1: Synthesis of 2-(1H-tetrazol-5-yl)phenol (Intermediate)

Based on modified Demko-Sharpless conditions adapted for Microwave [1, 2].

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend Salicylonitrile (1.0 mmol, 119 mg), Sodium Azide (1.1 mmol, 72 mg), and Zinc Bromide (1.0 mmol, 225 mg) in Water/Isopropanol (3:1 v/v, 4 mL).

    • Note: The use of water makes this a "green" step and facilitates workup.

  • Irradiation: Seal the vial. Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) to:

    • Temp: 120°C

    • Time: 30 minutes

    • Stirring: High

    • Pre-stir: 30 seconds

  • Workup:

    • Allow the vial to cool to room temperature.[2]

    • Caution: Add 3M HCl dropwise in a fume hood until pH ~1. Vigorous bubbling may occur (release of excess

      
      ).
      
    • The product usually precipitates as a white solid.

    • Filter the solid, wash with cold water (3 x 5 mL) to remove zinc salts and inorganic azide.

    • Dry in a vacuum oven at 50°C.

    • Yield Expectation: 85-95%.[3]

Protocol 2: Regioselective Methylation to this compound

Optimized for N2-selectivity [3, 4].

  • Preparation: In a clean 10 mL microwave vial, dissolve the Intermediate (1.0 mmol, 162 mg) in Acetone (4 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 1.1 mmol, 152 mg). Stir for 5 minutes at room temperature to form the tetrazolate anion.
    
    • Critical: Do not use large excess of base to avoid deprotonating the phenol -OH.

  • Alkylation: Add Methyl Iodide (1.1 mmol, 68 µL).

  • Irradiation: Seal the vial. Program the microwave:

    • Temp: 80°C

    • Time: 10 minutes

  • Workup & Purification:

    • Filter off the inorganic salts (

      
      , KI).
      
    • Concentrate the filtrate under reduced pressure.[2][4]

    • Analysis: Check crude NMR. The

      
      -methyl group typically appears as a singlet around 4.3 - 4.4 ppm . The 
      
      
      
      -methyl (minor) appears upfield around 4.0 - 4.1 ppm .
    • Purification: If

      
       isomer is present >5%, purify via Flash Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient 9:1 to 7:3). The 
      
      
      
      isomer is less polar and elutes first.

Data Analysis & Validation

Feature

-Methyl Isomer (Target)

-Methyl Isomer (By-product)

NMR (

)

4.35 - 4.45 ppm (Singlet)

4.05 - 4.15 ppm (Singlet)

NMR (

)

~39-40 ppm

~33-35 ppm
Tetrazole C5 Shift

~162-164 ppm

~150-155 ppm
TLC (

)
Higher (Less Polar)Lower (More Polar)

Interpretation: The downfield shift of the


-methyl protons in proton NMR is a diagnostic signature. Additionally, the 

-isomer typically exhibits a distinct UV absorption profile compared to the

-isomer due to the continuous conjugation with the aromatic ring.

Troubleshooting Guide

  • Problem: Low Conversion in Step 1.

    • Solution: Nitriles with electron-donating groups (like the phenol here) can be sluggish. Increase MW temperature to 140°C or increase catalyst loading (

      
      ) to 1.5 equiv.
      
  • Problem:

    
    -methylation observed (Formation of Anisole derivative).
    
    • Solution: Reduce base equivalents to 1.0 or 1.05. Ensure the reaction is not run longer than necessary. The phenol proton is less acidic than the tetrazole, but prolonged heating with excess MeI will eventually alkylate it.

  • Problem: Difficulty separating isomers.

    • Solution: Switch solvent in Step 2 to Acetonitrile or use a bulkier alkylating agent first if the methyl group is not strictly required immediately (though for this specific topic, MeI is the reagent). Recrystallization from Ethanol/Water often purifies the

      
       isomer as it crystallizes more readily.
      

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] The Journal of Organic Chemistry.

  • Yoneyama, H., et al. (2013).[6] Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation.[6][7][8] Synthesis.

  • Roh, J., et al. (2012). Regioselective Alkylation of 5-Substituted Tetrazoles. Synthesis.

  • BenchChem Technical Support. (2024). Step-by-step synthesis protocol for 5-substituted Tetrazoles.

  • University of Wisconsin-Madison. (2024). Safe Handling of Sodium Azide. Environment, Health & Safety.[1]

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of tetrazole-phenol ligands in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ligand Solubilization Support Hub

Current Status: Operational Topic: Tetrazole-Phenol Ligand Solubility in Aqueous Media Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering precipitation because tetrazole-phenol ligands possess a "solubility window" governed by two distinct ionization events. Unlike simple carboxylic acids, these ligands often require specific pH manipulation or supramolecular assistance to remain stable in aqueous buffers like PBS or DMEM.

This guide moves beyond generic advice to address the specific physicochemical conflict between the acidic tetrazole (pKa ~4.5–4.9) and the weakly acidic phenol (pKa ~10) .

Module 1: The pH Factor (The Critical Variable)

The Core Problem: In standard physiological buffers (pH 7.4), your ligand is likely in a mono-anionic state (Tetrazole is deprotonated/charged; Phenol is protonated/neutral). If your ligand has a high molecular weight or significant lipophilicity (LogP > 3), this single charge is often insufficient to maintain solubility, leading to "crashing out" over time.

Troubleshooting Protocol:

Q: "My ligand dissolves in DMSO but precipitates immediately upon addition to PBS (pH 7.4)."

A: You are likely observing Kinetic Precipitation . The local concentration of the neutral species exceeds its solubility limit before the buffer can ionize the tetrazole.

Corrective Action:

  • The "Pre-Ionization" Step: Do not add pure DMSO stock directly to neutral PBS.

  • Protocol:

    • Prepare your stock in DMSO (e.g., 10 mM).

    • Prepare an intermediate dilution in 0.1 M Tris or NaOH (pH 9–10) . At this pH, the phenol begins to deprotonate, creating a dianionic (highly soluble) species.

    • Dilute this intermediate rapidly into your final assay buffer. The ligand may remain solubilized in the mono-anionic state (pH 7.4) if it avoids the initial aggregation phase.

Q: "Can I just increase the pH of my assay?"

A: Only within the tolerance of your biological target.

  • pH 4.0 – 5.0: Danger Zone. Tetrazole is protonated (neutral). Solubility is near zero.

  • pH 7.4: Risk Zone. Tetrazole is ionized (-1), Phenol is neutral. Solubility relies on the hydration energy of the tetrazole ring.

  • pH > 9.5: Safe Zone. Both groups ionized (-2). Highly soluble, but likely incompatible with cell assays.

Module 2: Co-solvent Engineering (Breaking the Lattice)

The Core Problem: Researchers often hit the "DMSO Wall"—the toxicity limit of cells (usually 0.1% to 0.5% v/v).

Data: Solvent Compatibility Table

SolventDielectric Const.Cell Toxicity Threshold*Recommended Use
DMSO 470.1% - 0.5%Primary stock solvent. High solubilizing power.[1]
Ethanol 241.0% - 2.0%Secondary co-solvent. Less toxic but weaker solvent for tetrazoles.
PEG 400 121.0% - 5.0%Polymer bridging. Good for preventing crystal nucleation.
Glycerol 42> 5.0%Viscosity enhancer. Stabilizes protein-ligand complexes.

*Note: Toxicity varies by cell line.[2][3] Always run a vehicle control.

Troubleshooting Protocol:

Q: "I am at 0.5% DMSO and my ligand still precipitates. What now?"

A: Switch to a Binary Co-solvent System . Using two solvents often breaks the "water structure" around the hydrophobic ligand more effectively than one.

  • Recipe: 5% PEG 400 + 0.5% DMSO + Buffer.

  • Mechanism: PEG 400 acts as a cosmotrope, reducing the energy penalty of cavity formation in water for the hydrophobic phenol ring.

Module 3: Supramolecular Complexation (The "Trojan Horse")

The Core Problem: If pH adjustment and co-solvents fail, your ligand is thermodynamically unstable in water. You must hide the hydrophobic phenol moiety.

The Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
Cyclodextrins form inclusion complexes, encapsulating the lipophilic phenol ring while exposing the hydrophilic exterior to water.

Protocol: HP-


-CD Complexation 
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or buffer.
    
  • Add Ligand: Add your ligand in solid form (excess) to the vehicle.

  • Equilibrate: Shake at 25°C for 24 hours (Thermodynamic method) OR sonicate for 30 mins (Kinetic method).

  • Filter: Pass through a 0.45 µm PVDF filter.

  • Use: This filtrate is your new "stock."

Q: "Will the cyclodextrin interfere with my receptor binding?"

A: Generally, no. The binding constant (


) of the ligand to the receptor is usually orders of magnitude higher than to the cyclodextrin. The CD releases the drug to the protein target.

Module 4: Visualization & Logic Flow

Workflow 1: The Solubility Decision Tree

Use this logic to determine the root cause of precipitation.

SolubilityDecisionTree Start Ligand Precipitates in Aqueous Media CheckPH Check pH relative to pKa (Tetrazole pKa ~4.8) Start->CheckPH IsAcidic pH < 5.0 (Fully Protonated) CheckPH->IsAcidic Acidic Media IsNeutral pH 7.4 (Mono-anionic) CheckPH->IsNeutral Physiological Media IsBasic pH > 10 (Di-anionic) CheckPH->IsBasic Basic Media ActionAcid Action: Increase pH Must deprotonate tetrazole IsAcidic->ActionAcid ActionNeutral Action: Check Lipophilicity Is LogP > 3? IsNeutral->ActionNeutral ActionBasic Action: Check Salt Quality Counter-ion issue? IsBasic->ActionBasic ActionAcid->IsNeutral Adjust pH Cosolvent Add Co-solvent (DMSO/PEG400) ActionNeutral->Cosolvent Moderate LogP Complexation Use Cyclodextrin (HP-beta-CD) ActionNeutral->Complexation High LogP (>4)

Caption: Decision logic for diagnosing tetrazole-phenol precipitation based on ionization states and lipophilicity.

Workflow 2: Kinetic vs. Thermodynamic Solubility Protocol

Choose the right measurement method to avoid false data.

SolubilityProtocol Goal Select Protocol Kinetic Kinetic Solubility (High Throughput) Goal->Kinetic Early Screening Thermo Thermodynamic Solubility (Gold Standard) Goal->Thermo Lead Optimization StepK1 Start: DMSO Stock Kinetic->StepK1 StepT1 Start: Solid Powder Thermo->StepT1 StepK2 Spike into Buffer StepK1->StepK2 StepK3 Read: Nephelometry/UV StepK2->StepK3 ResultK Result: Precipitation Point (Prone to Supersaturation) StepK3->ResultK StepT2 Shake Flask (24h) StepT1->StepT2 StepT3 Filter & HPLC StepT2->StepT3 ResultT Result: Equilibrium Conc. (True Solubility) StepT3->ResultT

Caption: Comparison of Kinetic (DMSO-based) and Thermodynamic (Solid-based) solubility workflows.

Module 5: Analytical Validation (Self-Validating the System)

Do not rely on visual inspection. A solution can look clear but contain micro-aggregates that cause false positives in assays (e.g., by sequestering the enzyme).

The Tyndall Effect Test:

  • Pass a laser pointer (red or green) through your "dissolved" solution in a glass vial.

  • Observation:

    • Beam invisible inside liquid: True solution.

    • Beam visible (scattering): Colloidal suspension/Aggregation. FAIL.

Quantitative Check (Shake Flask Method):

  • Add excess solid ligand to buffer.

  • Shake for 24 hours.

  • Filter (0.22 µm).

  • Analyze filtrate by HPLC-UV.

  • Validation: If the concentration is

    
    , you must use a solubilizing agent (Module 3).
    

References

  • Herr, R. J. (2002).[4] 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.[4]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.

  • Enamine. (n.d.). Kinetic vs Thermodynamic Solubility Protocols. Enamine ADME/Tox Services.

  • Nikon. (n.d.). The cytotoxicity of DMSO in cell-based assays. Nikon Cell Imaging.

Sources

Technical Support Center: Precision Alkylation of 5-Aryl Tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Synthesis / Regiocontrol Assigned Specialist: Senior Application Scientist[1]

Core Directive: The Ambident Challenge

Welcome to the technical support hub for tetrazole chemistry. If you are here, you are likely facing the classic "N1 vs. N2" regioselectivity problem.

5-Aryl tetrazoles are ambident nucleophiles .[1] Under basic conditions, the tetrazolate anion delocalizes negative charge across the ring, creating two distinct nucleophilic sites:

  • N1 (Proximal): Adjacent to the carbon. Often kinetically accessible but sterically hindered by the 5-aryl group.

  • N2 (Distal): Further from the carbon. Generally less sterically hindered and leads to the thermodynamically more stable product in many solvents.

The Default Outcome: In standard alkylation (Alkyl halide + Base), the N2-isomer is typically the major product (often >80:20 ratio). Reversing this to favor N1 requires specific "hacks" involving solvent manipulation, counter-ion control, or alternative electrophiles.

Visualizing the Decision Matrix

The following logic flow illustrates the mechanistic pathways and decision points for controlling selectivity.

TetrazoleAlkylation Start 5-Aryl Tetrazole (Substrate) Cond_Basic Standard Basic Cond. (K2CO3/DMF or THF) Start->Cond_Basic Deprotonation Cond_Acid Acid Catalysis (TFA/DCM) Start->Cond_Acid Protonation Equilibrium Anion Tetrazolate Anion (Resonance Hybrid) Path_N2 Pathway A: Distal Attack (Sterically favored, Thermodyn. stable) Anion->Path_N2 Loose Ion Pair / Steric Bulk Path_N1 Pathway B: Proximal Attack (Sterically hindered) Anion->Path_N1 Tight Ion Pair (Specific Cations) Cond_Basic->Anion Cond_Acid->Path_N1 Trichloroacetimidate Reagent Prod_N2 N2-Alkyl Tetrazole (Major Product in Base) Path_N2->Prod_N2 Prod_N1 N1-Alkyl Tetrazole (Major via Imidates/Specific Solvents) Path_N1->Prod_N1

Caption: Mechanistic flow for N1 vs. N2 selectivity. Note that standard basic alkylation heavily biases toward N2 due to steric relief.

Troubleshooting & FAQs

Scenario A: "I need the N2 isomer, but I'm seeing 10-20% N1 impurity."

Diagnosis: This is the standard product distribution. The N1 isomer forms because the N1 position typically carries higher electron density in the anion, despite the steric penalty.

Corrective Actions:

  • Increase Steric Bulk: If your electrophile is small (e.g., MeI), N1 formation is easier.[1] Using bulkier electrophiles (e.g., Benzyl bromide, Isopropyl iodide) virtually shuts down N1 attack due to clash with the 5-aryl group.[1]

  • Solvent Switch (The "SIP" Strategy): Use THF or Dioxane . In these solvents, the counter-ion (e.g., Na+ or Li+) tends to coordinate tightly to the N1/N4 region (the "proximal" nitrogens), effectively blocking them and forcing the electrophile to attack the open N2 position.

  • Base Selection: Use NaH or LiH . The small Lithium or Sodium cations form tighter ion pairs than Cesium, further blocking N1.

Scenario B: "I desperately need the N1 isomer, but I keep getting N2."

Diagnosis: You are fighting thermodynamics. You cannot use standard alkyl halides + base to get N1 as the major product efficiently.

Corrective Actions:

  • The "Gold Standard" Protocol (Trichloroacetimidate): Do not use alkyl halides. Instead, use Methyl 2,2,2-trichloroacetimidate (or related imidates) under acidic catalysis (e.g., BF3[1]·Et2O or Triflic acid).[2]

    • Why? This reaction proceeds via the neutral tetrazole (or protonated species) rather than the anion, and the mechanism favors the N1 position due to hydrogen bonding pre-organization or electronic directing effects of the imidate.

  • The Solvent Inversion (DMSO): If you must use alkyl halides, switch to DMSO or DMF and use Cesium Carbonate (Cs2CO3) .[1]

    • Why? DMSO creates "Solvent Separated Ion Pairs" (SIPs).[1][3][4] The naked anion is more reactive, and the large Cesium cation does not coordinate/block N1 as effectively as Sodium. This won't give you 100% N1, but it can shift a 90:10 (N2:N1) ratio to ~60:40.[1]

Scenario C: "I have a product, but I don't know if it's N1 or N2."

Diagnosis: 1H NMR is often ambiguous because the chemical shift of the alkyl group depends on the anisotropy of the specific 5-aryl ring.

The Definitive Test: 13C NMR The chemical shift of the quaternary tetrazole carbon (C5) is the most reliable indicator.

FeatureN1-Isomer N2-Isomer
13C NMR (C5) Upfield (Shielded) Downfield (Deshielded)
Shift Range ~150 – 157 ppm ~160 – 167 ppm
Delta (

)
Typically ~10 ppm lower than N2Typically ~10 ppm higher than N1

Note: Always compare relative to your starting material or, ideally, the mixture of isomers.[1]

Standard Operating Procedures (SOPs)

Protocol 1: High-Selectivity N2-Alkylation (Thermodynamic Mode)

Best for: Routine synthesis of 2,5-disubstituted tetrazoles.[1]

Reagents:

  • 5-Aryl tetrazole (1.0 equiv)[1][2]

  • Alkyl Halide (1.2 equiv)[1][2]

  • Base: K2CO3 (2.0 equiv) or Et3N (2.5 equiv)[1]

  • Solvent: Acetone or Acetonitrile (Reagent Grade)[1]

Step-by-Step:

  • Dissolution: Dissolve 5-aryl tetrazole in Acetone (0.2 M concentration).

  • Deprotonation: Add K2CO3. Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add Alkyl Halide dropwise.

  • Reaction: Reflux for 2–4 hours. (Monitor via TLC; N2 isomer is usually less polar than N1 on Silica, moving higher).

  • Workup: Filter off inorganic salts. Concentrate filtrate.[2]

  • Purification: Flash chromatography (Hexane/EtOAc). N2 elutes first.

Protocol 2: High-Selectivity N1-Methylation (The Imidate Method)

Best for: Forcing the "kinetic" N1 product.

Reagents:

  • 5-Aryl tetrazole (1.0 equiv)[1][2]

  • Methyl 2,2,2-trichloroacetimidate (1.2 equiv)[1]

  • Catalyst: Boron Trifluoride Etherate (BF3[1][2]·Et2O) (0.1 equiv) or TMSOTf.[1]

  • Solvent: Dry Dichloromethane (DCM) or Cyclohexane/DCM mix.[1]

Step-by-Step:

  • Setup: Flame-dry glassware. Dissolve tetrazole in dry DCM under Argon/N2.

  • Addition: Add Methyl 2,2,2-trichloroacetimidate via syringe.

  • Catalysis: Cool to 0°C. Add BF3·Et2O dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Mechanism Note: The trichloroacetimidate acts as a temporary electrophile that coordinates to the N1, transferring the methyl group.

  • Quench: Add saturated NaHCO3 solution.

  • Workup: Extract with DCM. Wash with brine. Dry over Na2SO4.[2]

  • Purification: The byproduct is trichloroacetamide (solid), which can often be filtered off or separated by column.[1]

References & Authority

  • Butler, R. N. (1984).[1] Tetrazoles. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 791-838).[1] Pergamon. (The foundational text on tetrazole tautomerism and reactivity).

  • Reynard, G., et al. (2022).[1][5] Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091.[5] Link Key Insight: Detailed mechanistic study on alkylation selectivity and the influence of electrophiles.

  • Tajima, T., et al. (2018).[1] Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry, 83(10), 5491–5505.[1] Link Key Insight: Explains the "Tight Ion Pair" (THF) vs "Solvent Separated Ion Pair" (DMSO) theory for regiocontrol.[1]

  • Koldobskii, G. I., & Ostrovskii, V. A. (1994).[1] Tetrazoles. Russian Chemical Reviews, 63(10), 847. (Definitive review on 13C NMR shifts for isomer identification).

Sources

Technical Support Center: Methyl Iodide Removal in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe and Effective Removal of Unreacted Methyl Iodide (MeI) Ticket ID: CHEM-SUP-884 Status: Open Priority: High (Safety Critical)

⚠️ Emergency Safety Notice

Methyl Iodide (Iodomethane) is a volatile, neurotoxic, and suspected carcinogenic alkylating agent.

  • Never rely solely on rotary evaporation to remove excess MeI. Its boiling point (

    
    ) allows it to bypass condensers, contaminating vacuum pumps and exhaust systems, creating an invisible exposure hazard.
    
  • Always chemically quench the reaction mixture before concentration.

Module 1: The Core Directive (Why & How)

The Problem: Volatility vs. Toxicity

In tetrazole alkylation, Methyl Iodide is often used in excess (1.5 – 3.0 equivalents) to drive the reaction to completion. The "standard" organic workup (evaporation) is dangerous because MeI co-distills with solvents.

The Solution: Chemical Quenching via Nucleophilic Substitution ( )

To render MeI harmless, we must convert the volatile electrophile into a non-volatile, water-soluble salt. This is achieved by reacting it with a "sacrificial" nucleophile.

Recommended Quenching Agents:

  • Aqueous Ammonia (

    
    ):  Cheap, effective, and easily removed.
    
  • Triethylamine (

    
    ) or Pyridine:  Good for non-aqueous homogeneous mixtures.
    
  • Thiols (e.g., Cysteine): Highly effective but odorous.

Comparative Data: Quenching Efficiency
MethodReaction TimeByproduct NatureSolubility of ByproductSuitability for Tetrazoles
Aq. Ammonia 30-60 minMethylammonium iodideWater SolubleHigh (Easily washed away)
Triethylamine 1-2 hoursMethyltriethylammonium iodideWater SolubleMedium (Requires acid wash)
Rotary Evap N/AUnreacted MeI (Vapor)N/AUNSAFE (Do not use)

Module 2: Step-by-Step Protocols

Protocol A: The Ammonia Quench (Preferred)

Best for heterogeneous reaction mixtures (e.g.,


 in Acetone/DMF).
  • Cool Down: Cool the reaction mixture to

    
    
    
    
    .
  • Add Quencher: Add 10% Aqueous Ammonia (approx. 5–10 mL per gram of MeI used).

    • Mechanistic Insight: Ammonia acts as a nucleophile, attacking the methyl group of MeI to form methylamine and eventually methylammonium iodide salts.

  • Agitate: Stir vigorously for 30–60 minutes at room temperature.

    • Note: If the reaction solvent is immiscible with water (e.g., Toluene), ensure high-speed stirring to maximize phase transfer.

  • Phase Separation:

    • Dilute with water and an organic solvent (e.g., Ethyl Acetate or DCM).

    • Aqueous Layer: Contains the MeI-derived salts (Waste).

    • Organic Layer: Contains your alkylated tetrazole.

  • Wash: Wash the organic layer with:

    • 
       Water
      
    • 
       Brine[1]
      
    • 
       0.1 M HCl (Optional: removes residual ammonia if it interferes with downstream steps).
      
Protocol B: The "In-Situ" Amine Quench

Best for homogeneous reactions where water addition is undesirable initially.

  • Add Scavenger: Add Triethylamine (

    
    )  (2.0 equivalents relative to excess MeI).
    
  • Reflux/Stir: Stir at room temperature for 2 hours or gently warm (

    
    ) for 30 mins.
    
    • Visual Cue: A white precipitate (quaternary ammonium salt) often forms.

  • Filtration/Workup:

    • Filter off the solid salt.

    • Proceed to aqueous workup to remove dissolved salts.

Module 3: Visualization & Logic Flow

Workflow Diagram: Safe Removal Strategy

This diagram outlines the decision logic for selecting the correct quenching method based on your solvent system.

QuenchLogic Start Reaction Complete (Excess MeI Present) SolventCheck Is Reaction Solvent Water-Miscible? (DMF, Acetone) Start->SolventCheck MethodA Method A: Aqueous Ammonia Quench SolventCheck->MethodA Yes MethodB Method B: Triethylamine/Pyridine Quench SolventCheck->MethodB No MechA Mechanism: MeI + NH3 -> [MeNH3]+ I- MethodA->MechA Extract Liquid-Liquid Extraction (Org/Aq Separation) MechA->Extract MechB Mechanism: MeI + Et3N -> [MeNEt3]+ I- MethodB->MechB MechB->Extract Waste Aqueous Layer (Contains Quaternary Salts) Extract->Waste Salts Product Organic Layer (Alkylated Tetrazole) Extract->Product Product

Caption: Logic flow for selecting the appropriate quenching method based on reaction solvent compatibility.

Module 4: Validation (Self-Validating Systems)

How do you know the MeI is gone? Do not rely on smell (MeI has a sweet odor, but olfactory fatigue sets in quickly).

The NBP Colorimetric Test (Qualitative)

The 4-(p-nitrobenzyl)pyridine (NBP) test is the gold standard for detecting alkylating agents.

  • Reagent: 5% NBP in acetone.

  • Procedure:

    • Take a small aliquot (

      
      ) of the organic layer after workup.
      
    • Add

      
       NBP solution.
      
    • Heat to

      
       for 1 minute.
      
    • Add

      
       of 50% piperidine or triethylamine.
      
  • Result:

    • Purple/Blue: Alkylating agent (MeI) is still present.[2] Re-wash.

    • Colorless/Yellow: Quench successful.

GC-FID/MS (Quantitative)
  • Setup: Use a low initial oven temperature (

    
     hold for 5 mins) to detect the volatile MeI peak.
    
  • Limit: Ensure MeI is non-detectable (< 1 ppm) before concentrating large volumes.

Module 5: Troubleshooting & FAQs

Q: I have formed an emulsion during the ammonia wash. What now? A: Tetrazoles can act as surfactants.

  • Add brine (saturated NaCl) to increase the ionic strength of the aqueous layer.

  • If that fails, filter the mixture through a pad of Celite ; suspended solids often stabilize emulsions.

Q: My product is water-soluble. How do I remove the MeI salts? A: This is challenging.

  • Use the Triethylamine (Method B) quench.

  • Evaporate the solvent (carefully, MeI is now a salt) to dryness.

  • Triturate the residue with Ether or Hexanes . The quaternary ammonium salts are insoluble in non-polar solvents, while many organic products might dissolve (or vice-versa depending on your specific tetrazole).

  • Alternatively, use Reverse Phase (C18) Chromatography , which separates the highly polar salts from the organic product.

Q: Can I use Sodium Hydroxide (NaOH) instead of Ammonia? A: Proceed with caution. While NaOH hydrolyzes MeI to Methanol (


), the reaction is slower than the amine substitution. Furthermore, strong bases can deprotonate the tetrazole ring (if N-H is present) or cause side reactions with sensitive functional groups on your scaffold. Ammonia is milder and nucleophilic enough.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 6328: Methyl Iodide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Methyl Iodide. Retrieved from [Link]

  • Epstein, J., et al. (1955). "Use of 4-(p-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents." Analytical Chemistry. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Recrystallization solvents for purifying 2-(2-Methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(2-Methyl-2H-tetrazol-5-yl)phenol

Case ID: #REC-TZ-025 Status: Active Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Purifying This compound presents a unique challenge due to two critical structural factors:

  • Regioisomerism: The methylation of 5-substituted tetrazoles typically yields a mixture of the N2-methyl (desired) and N1-methyl (impurity) isomers.[1]

  • The "Ortho Effect": Unlike its para-isomer, this molecule possesses an intramolecular hydrogen bond between the phenolic hydroxyl and the tetrazole nitrogen. This significantly lowers its polarity and melting point, increasing the risk of "oiling out" during recrystallization.

This guide provides a self-validating protocol to achieve >99% purity, specifically targeting the removal of the N1-isomer and preventing oiling events.

Module 1: Solvent Selection Strategy

The choice of solvent is dictated by the impurity profile. The N2-isomer (target) is generally less polar than the N1-isomer due to vector cancellation of dipole moments and the intramolecular H-bond.[1]

Solvent Decision Matrix
Solvent SystemRoleApplication ContextRisk Factor
Ethanol / Water (9:1) Primary General purification; removal of inorganic salts (azides) and trace starting materials.[1]High: Risk of oiling out if water content >15%.[1]
Ethyl Acetate / n-Heptane Selective Best for Isomer Separation. The target (N2) is soluble in EtOAc; the polar impurity (N1) often remains insoluble or precipitates early.Low: Excellent crystal habit formation.[1]
Toluene Specific Use if the crude contains significant tar or non-polar byproducts.[1]Medium: Requires higher temperatures; potential for thermal degradation if prolonged.[1]
Acetonitrile Alternative Good for final polishing to remove trace color bodies.[1]Low: expensive, but effective.
Visualizing the Selection Logic

SolventSelection Start Analyze Crude Purity (HPLC) IsomerCheck Is N1-Isomer > 5%? Start->IsomerCheck SaltCheck Inorganic Salts Present? IsomerCheck->SaltCheck No EtOAcHept System A: Ethyl Acetate / Heptane (Target N2 stays in solution longer) IsomerCheck->EtOAcHept Yes (Critical Separation) EtOHWater System B: Ethanol / Water (General cleanup) SaltCheck->EtOHWater Yes Toluene System C: Toluene Recrystallization SaltCheck->Toluene No (Organic impurities only) caption Figure 1: Decision tree for solvent selection based on impurity profile.

Module 2: Optimized Experimental Protocol

Objective: Isolation of this compound with <0.1% N1-isomer.

Protocol A: The "Isomer-Selective" Method (Ethyl Acetate/Heptane)

Recommended for crude material containing >2% N1-isomer.[1]

  • Dissolution (The Discrimination Step):

    • Charge crude solid into a flask.

    • Add Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram of solid).[1]

    • Heat to reflux (77°C).

    • Critical Checkpoint: If a solid remains undissolved at reflux, it is likely the N1-isomer (which has a higher melting point and polarity). Filter this hot solution through a pre-warmed sintered glass funnel to remove the N1 impurity immediately.

  • Crystallization:

    • Allow the filtrate to cool slowly to 40°C.

    • Add n-Heptane dropwise until persistent cloudiness (turbidity) is observed.[1]

    • Re-heat briefly to clear the solution, then let it cool to Room Temperature (RT) over 2 hours.

  • Harvest:

    • Cool to 0-5°C for 1 hour.

    • Filter and wash with cold 1:3 EtOAc:Heptane.[1]

Protocol B: The "General Purity" Method (Ethanol/Water)

Recommended for removing salts or when N1-isomer is low.

  • Dissolve crude in Ethanol (absolute) at reflux (approx. 3-5 mL/g).

  • Once dissolved, add warm water dropwise.

    • Stop adding water the moment turbidity appears.

    • Add 1-2 mL of Ethanol to restore clarity.[1]

  • Seeding (Crucial): Add a seed crystal of pure product at 35-40°C. This prevents the "oiling out" phenomenon common with this phenol derivative.

  • Cool to 0°C and filter.

Module 3: Troubleshooting & FAQs

Q1: The product is separating as an oil (oiling out) instead of crystals. Why?

  • Cause: This molecule has a low melting point relative to the boiling point of water. If the solvent mixture is too polar (too much water), the hydrophobic "ortho-effect" causes the compound to phase-separate as a liquid before it can crystallize.

  • Fix: Re-heat the mixture to dissolve the oil. Add more Ethanol (solubilizer) to change the solvent ratio. Seed the solution at a temperature above the oiling point but below the saturation point.

Q2: I still see the N1-isomer (1-methyl) in my NMR/HPLC.

  • Cause: Co-crystallization.[1] The N1 and N2 isomers are structurally similar.

  • Fix: Switch to Protocol A (EtOAc/Heptane) . The N1 isomer is significantly less soluble in non-polar/lipophilic solvents. Alternatively, wash the crude solid with cold Toluene before recrystallization; the N2 isomer will dissolve slightly, but the N1 will not. (Note: This washes away some product but enriches purity).

Q3: The crystals are yellow/orange. How do I remove the color?

  • Fix: Perform a Charcoal Treatment .[1]

    • Dissolve compound in hot Ethanol.[1]

    • Add Activated Carbon (5 wt%).

    • Stir at reflux for 15 mins.

    • Filter hot through Celite.[1]

    • Proceed with crystallization.[1][2][3][4]

Visualizing the Isomer Separation Logic

IsomerSeparation Crude Crude Mixture (N1 + N2 Isomers) Process Heat & Filter Hot Crude->Process Dissolve in Solvent Non-Polar Solvent (Toluene or EtOAc/Heptane) Solvent->Process FilterCake Filter Cake (Solid) Contains N1-Isomer (High MP, Polar) Process->FilterCake Insoluble Impurity Filtrate Filtrate (Liquid) Contains N2-Isomer (Target, Lipophilic) Process->Filtrate Soluble Target Cryst Cool & Crystallize Filtrate->Cryst Pure Pure N2-Isomer Cryst->Pure caption Figure 2: Exploiting solubility differences to separate N1 vs N2 regioisomers.

References

  • Isomer Selectivity in Tetrazoles

    • Study on the alkylation of 5-substituted tetrazoles proving N2-isomer preference and solubility differences.
    • Source: Journal of Medicinal Chemistry / Arabian Journal of Chemistry.
  • Recrystallization Methodologies

    • General protocols for two-solvent recrystalliz
    • Source: MIT OpenCourseWare / University of Rochester.
    • [1]

  • Specific Molecular Properties (Ortho-Phenol Tetrazoles)

    • Crystal structure and hydrogen bonding in 2-(tetrazol-5-yl)phenols.
    • Source: N
    • [1]

  • Synthesis & Purification Context

    • Patents describing the synthesis of 2-methyl-5-substituted tetrazoles.[1][5]

    • Source: Google P
    • [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.[1] Azide-related compounds can be shock-sensitive or toxic.[1]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shift Differentiation of N1-Methyl vs. N2-Methyl Tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the specific 1H NMR chemical shift distinctions between N1-methyl and N2-methyl tetrazoles, designed for researchers requiring definitive structural assignment.

Executive Summary & Core Directive

In the development of bioisosteres (e.g., sartans), tetrazole alkylation typically yields a mixture of N1-substituted (kinetic/proximal) and N2-substituted (thermodynamic/distal) regioisomers. Distinguishing these isomers is critical as their pharmacological profiles often differ drastically.

This guide moves beyond generic spectral data, providing a self-validating NMR logic system . You will learn to assign regiochemistry not by guessing, but by observing specific shielding/deshielding patterns driven by the electronic environment of the tetrazole ring current and nitrogen lone pair interactions.

The Golden Rule of Tetrazole NMR:

  • N1-Isomers: Display a Deshielded Ring Proton (C5-H) and a Shielded Methyl Group .

  • N2-Isomers: Display a Shielded Ring Proton (C5-H) and a Deshielded Methyl Group .

Theoretical Basis of Chemical Shift Differences[1]

The chemical shift (


) variance arises from the distinct electronic environments of the nitrogen atoms in the tetrazole ring.
Electronic Environments[1]
  • N1-Methyl Tetrazole:

    • Structure: The methyl group is attached to N1, adjacent to the carbon (C5).

    • Effect: The N1-substitution disrupts the symmetry more significantly. The C5-H bond possesses higher

      
      -character or electron deficiency due to the adjacent 
      
      
      
      -like N1, leading to deshielding of the C5 proton. Conversely, the methyl protons are in a region of higher electron density relative to the N2 position, leading to shielding .
  • N2-Methyl Tetrazole:

    • Structure: The methyl group is attached to N2, separated from C5 by N1.

    • Effect: This isomer often retains a more continuous aromatic system (higher delocalization). The C5-H is relatively shielded compared to the N1 isomer. The N2-methyl protons, however, fall into a descreening zone of the ring current or are attached to a nitrogen that is more electron-deficient in the

      
      -system, leading to deshielding .
      

Comparative Analysis: Diagnostic Signals

The following data assumes a standard 5-unsubstituted tetrazole core or 5-substituted analogs where applicable. Data is consistent across common solvents (DMSO-


, CDCl

), though absolute values shift; the relative difference (

) remains constant.
Table 1: Primary Diagnostic Signals (1H NMR)
FeatureN1-Methyl Isomer (

ppm)
N2-Methyl Isomer (

ppm)
Trend (Relative)
Ring Proton (C5-H) 9.20 – 9.60 8.80 – 9.10 N1 is Downfield (+0.4 ppm)
Methyl Group (N-CH

)
4.10 – 4.30 4.40 – 4.60 N2 is Downfield (+0.3 ppm)
NOESY Correlation Strong NOE between N-Me and C5-HWeak/No NOE between N-Me and C5-HN1 has spatial proximity
Table 2: Supporting 13C NMR Validation (Broadband Decoupled)

While 1H NMR is the focus, 13C NMR provides a definitive "second opinion."

FeatureN1-Methyl Isomer (

ppm)
N2-Methyl Isomer (

ppm)
Mechanism
Ring Carbon (C5) ~145.0 ~163.0 N2 isomer C5 is highly deshielded
Methyl Carbon ~34.0 ~39.0 - 42.0 Follows proton trend

Experimental Protocol: Isomer Assignment Workflow

This protocol ensures high-confidence assignment using a standard 400 MHz or higher NMR spectrometer.

Step 1: Sample Preparation[2]
  • Solvent Selection: Use DMSO-

    
      (99.9% D) for tetrazoles due to their polarity and potential poor solubility in CDCl
    
    
    
    .
  • Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent. High concentration is not required for 1H, but helpful if running 13C.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans (ns): 16 scans are sufficient for 1H.

  • Relaxation Delay (d1): Set to

    
     2.0 seconds to ensure full relaxation of the acidic C5-H if present.
    
Step 3: Analysis & Assignment Logic
  • Locate the C5-H: Look in the 8.5 – 10.0 ppm region.

    • If you see a singlet > 9.2 ppm, suspect N1 .

    • If you see a singlet < 9.1 ppm, suspect N2 .

  • Locate the N-Me: Look in the 4.0 – 4.7 ppm region.

    • Compare the integration. If you have a mixture, the isomer with the downfield C5-H should have the upfield Methyl.

  • Calculate Ratios: Integration of N1-Me vs N2-Me gives the regioisomeric ratio (

    
    ).
    

Visualizing the Decision Logic

The following diagram illustrates the decision tree for assigning tetrazole regioisomers based on 1H NMR data.

TetrazoleAssignment Start Crude Reaction Mixture (Tetrazole Alkylation) Acquire Acquire 1H NMR (DMSO-d6) Start->Acquire CheckC5 Analyze Region 8.5 - 10.0 ppm (Ring Proton C5-H) Acquire->CheckC5 BranchN1 Signal Observed > 9.2 ppm CheckC5->BranchN1 Downfield Shift BranchN2 Signal Observed < 9.1 ppm CheckC5->BranchN2 Upfield Shift CheckMeN1 Check Methyl Region (4.1 - 4.3 ppm) BranchN1->CheckMeN1 CheckMeN2 Check Methyl Region (4.4 - 4.6 ppm) BranchN2->CheckMeN2 ResultN1 Conclusion: N1-Methyl Isomer (Kinetic Product) CheckMeN1->ResultN1 ResultN2 Conclusion: N2-Methyl Isomer (Thermodynamic Product) CheckMeN2->ResultN2 Validation Validation: Run NOESY or 13C NMR (N2 C5 ~163ppm vs N1 C5 ~145ppm) ResultN1->Validation ResultN2->Validation

Caption: Logic flow for the assignment of N1 vs. N2 tetrazole isomers using diagnostic 1H NMR shifts.

References

  • Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles. ResearchGate. Available at: [Link]

  • Synthesis and characterization of new 1N and 2N-substituted tetrazoles. LMU München Dissertation. Available at: [Link]

  • 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium. Journal of Organic Chemistry. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Note. Available at: [Link]

Publish Comparison Guide: Structural Elucidation of 2-(2-Methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)phenol , researchers face a classic regioselectivity problem. The alkylation of the precursor, 2-(tetrazol-5-yl)phenol, involves an ambident nucleophile with three potential reactive sites:

  • N2-Nitrogen (Tetrazole): The thermodynamic product (Target).

  • N1-Nitrogen (Tetrazole): The kinetic or sterically governed product.

  • Phenolic Oxygen (O-alkylation): A potential side reaction depending on base/solvent choice.

Standard 1D NMR (


H, 

C) often fails to unambiguously distinguish these isomers due to overlapping chemical shift ranges. This guide compares the HMBC (Heteronuclear Multiple Bond Correlation) workflow against traditional alternatives (NOESY, Chemical Shift Heuristics), demonstrating why HMBC—specifically the analysis of

C and

N connectivity—is the superior methodology for validating the N2-methylated structure.

Methodology Comparison: HMBC vs. Alternatives

We evaluate the HMBC protocol against common alternative characterization methods.

FeatureHMBC (Recommended) NOESY / ROESY 1D Shift Heuristics X-Ray Crystallography
Primary Mechanism Through-bond (

,

) connectivity.
Through-space (< 5 Å) dipolar coupling.Empirical comparison to reference tables.Diffraction of crystalline lattice.
Reliability for Isomers High. Distinct connectivity patterns for N1 vs. N2.Medium. Rotational freedom of the methyl group can average signals; lack of protons on tetrazole ring limits NOE partners.Low-Medium. Solvent effects can shift peaks significantly, leading to misassignment.Definitive , but requires a single crystal (often difficult for oils/amorphous solids).
Sample Requirement Standard solution (~5-10 mg).Standard solution.Standard solution.High-quality crystal.
Time to Result 1-4 Hours.2-12 Hours (requires mixing time optimization).Minutes.Days to Weeks.
Verdict The Analytical Gold Standard. Self-validating via bond topology.Supporting evidence only.Preliminary screening only.Final confirmation (if possible).

Technical Deep Dive: The HMBC Validation Logic

To assign the structure as This compound , we must rule out the N1-isomer and O-methyl ether. The HMBC experiment provides a "fingerprint" of long-range couplings (typically


 Hz).
The Connectivity Map
  • Scenario A: N1-Methylation (Isomer 1)

    • Path:

      
      
      
    • Bond Count: 3 bonds (

      
      ).
      
    • Observation: A strong cross-peak connects the Methyl protons to the Tetrazole quaternary carbon (

      
      ).
      
  • Scenario B: N2-Methylation (Target Product)

    • Path:

      
      
      
    • Bond Count: 4 bonds (

      
      ).
      
    • Observation: Typically NO cross-peak (or extremely weak) between Methyl protons and the Tetrazole quaternary carbon.

    • Self-Validation: The Methyl protons should not correlate to the Phenol ring carbons.

  • Scenario C: O-Methylation (Impurity)

    • Path:

      
      
      
    • Bond Count: 3 bonds (

      
      ).
      
    • Observation: Strong cross-peak to the Phenolic Carbon (~155-160 ppm), not the Tetrazole carbon.

Visualization of Signaling Pathways

HMBC_Logic Sample Unknown Product (Methylated) HMBC_Exp Run 1H-13C HMBC (Focus: Methyl Proton Correlations) Sample->HMBC_Exp Corr_Tet Correlation to Tetrazole C5 (~160-165 ppm) HMBC_Exp->Corr_Tet Strong Cross-peak Corr_Phen Correlation to Phenol C2 (~155 ppm) HMBC_Exp->Corr_Phen Strong Cross-peak No_Corr NO Correlation to Tetrazole C5 or Phenol C HMBC_Exp->No_Corr Silent Region N1_Iso N1-Isomer (3-bond coupling visible) Corr_Tet->N1_Iso O_Iso O-Methyl Isomer (Ether linkage) Corr_Phen->O_Iso N2_Iso N2-Isomer (Target) (4-bond coupling invisible) No_Corr->N2_Iso

Caption: Logical flow for distinguishing methylation sites based on HMBC cross-peak topology. The N2-isomer is characterized by a "silent" HMBC interaction with the ring carbon.

Experimental Protocol: The "Self-Validating" Workflow

To ensure scientific integrity, follow this optimized protocol. This workflow includes a


N check, which is the ultimate arbiter if 

C HMBC is ambiguous.
Step 1: Sample Preparation
  • Solvent: DMSO-

    
     (Preferred for solubility and separating exchangeable protons).
    
  • Concentration:

    
     20 mg/0.6 mL is ideal for 
    
    
    
    N detection; 5 mg is sufficient for
    
    
    C HMBC.
Step 2: 1D Screening (The "Quick Look")
  • Acquire:

    
    H NMR and 
    
    
    
    C NMR.
  • Check:

    • N2-Me: Methyl protons

      
       ~4.0–4.5 ppm. Tetrazole 
      
      
      
      
      
      ~162–167 ppm (Deshielded relative to N1).
    • N1-Me: Methyl protons

      
       ~4.0–4.5 ppm. Tetrazole 
      
      
      
      
      
      ~152–157 ppm.[1]
    • O-Me: Methyl protons

      
       ~3.8–3.9 ppm.
      
Step 3: HMBC Acquisition (The "Filter")
  • Pulse Sequence: hmbcgpndqf (Gradient-selected, magnitude mode).

  • Optimization: Set long-range delay for

    
     Hz (approx 62.5 ms).
    
  • Analysis:

    • Locate the Methyl proton signal on the F2 axis.

    • Look for correlations on the F1 (

      
      C) axis.
      
    • Validation: If you see a correlation to a carbon >160 ppm, it is likely N1 . If you see no correlation to the quaternary region, it supports N2 .

Step 4: HMBC (The "Definitive Proof")
  • Why: Nitrogen shifts are vastly different for N1 vs N2.

  • Pulse Sequence: hmbcgp (optimized for

    
     Hz).
    
  • Reference: Nitromethane (0 ppm) or Liquid Ammonia.[2]

  • Expected Data:

    • N2-Isomer: The methyl protons will couple strongly (

      
      ) to N1  and N3 .
      
    • N1-Isomer: The methyl protons will couple (

      
      ) to N1  and (
      
      
      
      ) to N2 and C5 (in carbon HMBC).
    • Shift Diagnostic: N2-substituted tetrazoles generally show the substituted nitrogen (N2) shielded (~ -100 to -110 ppm relative to nitromethane) compared to N1.

Data Presentation: Expected Chemical Shifts

The following table summarizes the expected NMR parameters for the target molecule versus its isomers, derived from tetrazole structure-activity relationship (SAR) literature.

ParameterN2-Isomer (Target) N1-Isomer O-Isomer
Methyl

(ppm)
4.3 – 4.54.1 – 4.33.8 – 3.9
Tetrazole


(ppm)
162 – 167 (Downfield)152 – 157 (Upfield)~155 (Unchanged)
HMBC: Me


Absent (

)
Present (

)
Absent
HMBC: Me


AbsentAbsentPresent (

)

N Shift of N-Me
N2: ~ -70 to -80 ppmN1: ~ -150 to -160 ppmN/A

Structural Visualization

The diagram below illustrates the bond pathways that dictate the HMBC correlations.

Structure_Correlation cluster_N2 N2-Isomer (Target Product) HMBC Silent Path cluster_N1 N1-Isomer (Alternative) HMBC Active Path Me_N2 Methyl H N2 N2 Me_N2->N2 1-bond (HSQC) C5 C5 (Tetrazole) Me_N2->C5 4-bonds (NO HMBC) N1 N1 N2->N1 bond N1->C5 bond Me_N1 Methyl H N1_alt N1 Me_N1->N1_alt bond C5_alt C5 (Tetrazole) Me_N1->C5_alt 3-bonds (STRONG HMBC) N1_alt->C5_alt bond

Caption: Comparison of bond distances. The N2-isomer path is too long (


) for standard HMBC detection, whereas the N1-isomer path (

) yields a signal.

References

  • Gopalakrishnan, A. et al. (2012).[3] Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles. Journal of Organic Chemistry.

  • Masood, A. et al. (2023).[4] Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules.

  • LaPlante, S. R. et al. (2013).[5] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.

  • Dams, I. et al. (2015). Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles. ResearchGate.

Sources

Distinguishing Tetrazole Regioisomers: A Guide to NOE Difference Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing Tetrazole Regioisomers Using NOE Difference Spectroscopy Content Type: Publish Comparison Guide

Executive Summary

In the development of tetrazole-based pharmaceuticals (e.g., angiotensin II receptor antagonists like Losartan), N-alkylation of the tetrazole ring is a critical synthetic step.[1] However, this reaction is inherently ambident, typically yielding a mixture of 1,5-disubstituted (N1) and 2,5-disubstituted (N2) regioisomers.

While these isomers share identical molecular weights and similar polarities, their biological activities often differ drastically. Distinguishing them requires a method that probes the spatial arrangement of atoms rather than just their connectivity.[2]

This guide compares the available analytical techniques and establishes 1D NOE (Nuclear Overhauser Effect) Difference Spectroscopy as the most practical, definitive method for routine differentiation, supported by experimental protocols and data interpretation frameworks.

Part 1: The Isomerism Challenge

The tetrazole ring contains four nitrogen atoms. When a substituent is present at the 5-position (common in drug scaffolds), alkylation can occur at N1 or N2.[1][3]

  • N1-Isomer (1,5-disubstituted): The alkyl group is spatially adjacent to the substituent at position 5.

  • N2-Isomer (2,5-disubstituted): The alkyl group is spatially distant from the substituent at position 5.

This spatial difference is the key to identification.

TetrazoleIsomers Start 5-Substituted Tetrazole (Starting Material) N1 N1-Isomer (1,5-disubstituted) Alkyl group PROXIMAL to R Start->N1 Alkylation N2 N2-Isomer (2,5-disubstituted) Alkyl group DISTAL to R Start->N2 Alkylation Reagent + Alkyl Halide (Base/Solvent)

Figure 1: The divergent alkylation pathways yielding N1 and N2 regioisomers.

Part 2: Methodology Comparison

Why choose NOE over other modern NMR techniques? The following matrix compares the standard structural elucidation tools.

FeatureNOE Difference HMBC (2D NMR) 13C NMR Shifts X-Ray Crystallography
Primary Mechanism Through-Space (Dipolar Coupling)Through-Bond (J-Coupling)Electronic Environment (Shielding)Electron Density Map
Definitive Proof? Yes (Direct spatial evidence)Sometimes (Ambiguous for tetrazoles)Strong Indicator (Empirical rules)Yes (Absolute structure)
Sample Requirement Standard (~5-10 mg)High Concentration PreferredStandardSingle Crystal Required
Tetrazole Limitation Requires protons on the C5-substituentN-atoms block coupling; C5 is quaternary (slow relaxation)Solvent effects can shift valuesTime-consuming; some oils won't crystallize
Verdict Best for Routine ID Secondary SupportQuick CheckGold Standard (if possible)
Why HMBC Often Fails for Tetrazoles

Heteronuclear Multiple Bond Correlation (HMBC) relies on seeing 2-3 bond couplings between protons and carbons. In tetrazoles:

  • The ring is mostly nitrogen.

  • The C5 carbon is quaternary (no attached protons).

  • Coupling from the N-alkyl protons to the C5 carbon is often weak or identical for both isomers, making definitive assignment difficult without

    
    N-labeled experiments.
    
Part 3: Deep Dive – NOE Difference Spectroscopy
The Mechanism

The Nuclear Overhauser Effect (NOE) describes the transfer of nuclear spin polarization from one spin population to another via cross-relaxation. This transfer depends on the inverse sixth power of the distance (


).
  • If

    
    :  Strong NOE signal.
    
  • If

    
    :  Weak or no NOE signal.
    

In 5-phenyltetrazole derivatives:

  • N1-Alkylation: The N-CH protons are

    
     from the ortho-protons of the phenyl ring. Result: Strong Positive NOE. 
    
  • N2-Alkylation: The N-CH protons are

    
     from the phenyl ring (separated by the N1 nitrogen). Result: No NOE. 
    
Experimental Protocol

To ensure trustworthy data, the experiment must be performed carefully. The "Difference" method is preferred over 2D NOESY for small molecules because it can detect enhancements as low as 1%.

Step-by-Step Workflow:

  • Sample Preparation (Critical):

    • Dissolve ~10 mg of sample in a deuterated solvent (DMSO-d6 or CDCl3).

    • Degassing: Oxygen is paramagnetic and causes rapid relaxation, which "quenches" the NOE signal. Bubble argon through the sample for 5-10 minutes or use the freeze-pump-thaw method. Failure to degas is the #1 cause of false negatives.

  • Acquisition Parameters (Bruker/Varian):

    • Pulse Sequence: 1D NOE Difference (e.g., noediff or selnogp).

    • Irradiation Target: Select the center of the N-alkyl proton signal (e.g., the

      
       or 
      
      
      
      ).
    • Off-Resonance: Select a "blank" region of the spectrum (e.g., -2 ppm) for the control scan.

    • Mixing Time (D8): Set to 0.5 – 1.0 seconds (allows NOE to build up).

    • Scans: 64–128 scans are usually sufficient.

  • Processing:

    • Apply exponential multiplication (LB = 1-2 Hz).

    • Subtract the "Off-Resonance" FID from the "On-Resonance" FID.

    • Phase the irradiated peak to be negative .

    • Look for positive peaks elsewhere in the spectrum.[4]

Part 4: Data Interpretation & Validation[5]
Visualizing the Result

The following logic tree guides the interpretation of the resulting spectra.

NOELogic Start Irradiate N-Alkyl Protons Check Check Aromatic/C5-R Region (Difference Spectrum) Start->Check ResultPos Positive Enhancement Observed (Peak points UP) Check->ResultPos Signal ResultNull No Enhancement Observed (Flat Baseline) Check->ResultNull No Signal ConclusionN1 Conclusion: N1-Isomer (Protons are close) ResultPos->ConclusionN1 ConclusionN2 Conclusion: N2-Isomer (Protons are distant) ResultNull->ConclusionN2

Figure 2: Decision logic for assigning regiochemistry based on NOE results.

Quantitative Comparison Table

Below is a representative dataset for a 5-phenyltetrazole methylated derivative.

ParameterN1-Methyl Isomer N2-Methyl Isomer
Irradiation Target

(

~4.1 ppm)

(

~4.4 ppm)
Observed NOE Enhancement of Ph-ortho protonsNone (or very weak)
Distance (Model) ~2.8 Å (Proximal)> 5.0 Å (Distal)
13C NMR (C5) Shielded (~154 ppm)Deshielded (~164 ppm)
The "Butler Rule" (Secondary Validation)

While NOE provides spatial proof,


C NMR chemical shifts provide a fast empirical check. According to Butler's rules and subsequent literature:
  • N2-isomers typically show the tetrazole quaternary carbon (

    
    ) downfield  (approx. 162–167 ppm).
    
  • N1-isomers show the

    
     carbon upfield  (approx. 150–156 ppm).
    
  • Note: This rule is reliable for 5-aryl tetrazoles but should always be cross-validated with NOE.

References
  • Clarification of N1/N2 Isomerism

    • Title: Regioselectivity of Tetrazole Alkylation[1][3][5]

    • Source: BenchChem Technical Guides
  • 13C NMR Chemical Shift Trends

    • Title: Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles
    • Source: ResearchG
    • URL:[Link]

  • NOE Experimental Protocol

    • Title: 1D NOE Difference Experiment Tutorial
    • Source: IMSERC (Northwestern University)
    • URL:[Link]

  • Application in Sartan Drugs

    • Title: Synthesis and Physicochemical Characterization of Process-Related Impurities of Olmesartan Medoxomil[5]

    • Source: MDPI (Molecules)
    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2-(2-Methyl-2H-tetrazol-5-yl)phenol. However, our responsibility extends beyond discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding every recommendation in established safety principles and regulatory standards.

The unique structure of this molecule, combining a high-nitrogen tetrazole ring with a corrosive phenol group, presents a dual-hazard profile that demands a meticulous and informed approach to waste management. The procedures outlined herein are designed to protect laboratory personnel, ensure environmental integrity, and maintain full compliance with occupational safety and environmental regulations.

Hazard Identification and Risk Assessment: A Tale of Two Moieties

The following table synthesizes the anticipated hazards.

Hazard Class Contributing Moiety Description of Risk & Causal Factors Primary Disposal Consideration
Reactivity / Explosivity Tetrazole RingTetrazole-containing compounds are nitrogen-rich and can be energetically unstable.[3] They may decompose violently or explosively upon heating, friction, or shock.[4] A critical and often overlooked risk is the formation of highly sensitive and explosive heavy metal salts (azides) if the compound comes into contact with certain metals.[5]AVOID METAL CONTACT. Use only compatible containers. Segregate from acids and bases which can catalyze decomposition.
Toxicity Phenol Group & Tetrazole RingPhenol is corrosive and toxic, capable of causing severe skin burns and systemic toxicity if absorbed.[6][7][8] Tetrazole decomposition can release toxic gases, including hydrazoic acid (HN₃) and nitrogen oxides.[3][9]Treat as a toxic chemical waste. Ensure all contaminated materials (e.g., gloves, wipes) are disposed of as hazardous waste.
Corrosivity Phenol GroupThe acidic nature of the phenolic hydroxyl group makes the compound corrosive, capable of damaging living tissue and certain materials upon contact.[10][11]Use chemically resistant containers (e.g., HDPE, borosilicate glass). Ensure waste container lids are secure to prevent leaks.
Flammability Tetrazole Ring / Organic SolidMany tetrazole derivatives are classified as flammable solids.[12][13] The compound should be kept away from all sources of ignition.[4][14]Segregate from oxidizing agents. Store waste in a cool, well-ventilated area away from heat sources.

Pre-Disposal Operations: Setting the Stage for Safety

Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous spill management.

Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE is required when handling this compound or its waste products. This aligns with OSHA's requirements for employers to provide and ensure the use of appropriate PPE.[2]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a splash risk.[12]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][14]

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. For small spills, follow this procedure:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves dust, evacuate the laboratory.

  • Don PPE: Before cleanup, don the full PPE described in section 3.1.

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand.[15] DO NOT use combustible materials like paper towels as the primary absorbent. For solid spills, gently cover with absorbent material to prevent dust from becoming airborne.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled compound using non-sparking tools.[4][5] Place the material into a designated, pre-labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[7] All cleanup materials (gloves, wipes, etc.) are considered hazardous waste and must be placed in the sealed container.

  • Report: Report the spill to your laboratory supervisor and Environmental Health & Safety (EH&S) office.

The Disposal Workflow: A Step-by-Step Guide

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave," meaning the generator is responsible for the waste until its final, safe disposal.[16][17] The following workflow ensures compliance with these regulations.

Waste Disposal Decision Workflow

The following diagram outlines the critical decision points for the compliant disposal of this compound waste.

G Figure 1: Waste Disposal Decision Workflow A Start: Waste Generated (e.g., excess reagent, contaminated labware) B Is waste container compatible? (HDPE or Borosilicate Glass, NOT Metal) A->B C Obtain a new, clean, compatible waste container from EH&S. B->C No D Affix 'HAZARDOUS WASTE' Label IMMEDIATELY B->D Yes C->D E Add Waste to Container (Use funnel, avoid overfilling) D->E F Update Waste Log on Label: - Chemical Name: this compound - List all other constituents (solvents, etc.) - Estimate percentages - Date E->F G Keep container closed at all times (except when adding waste) F->G H Store in designated Satellite Accumulation Area (Under generator's control, away from heat/ignition sources) G->H I Is container >90% full? H->I J Submit Waste Pickup Request to your institution's EH&S department. I->J Yes K Continue to store safely until pickup. I->K No L End: Waste collected by licensed disposal professionals. J->L K->I Weekly Check

Caption: A flowchart detailing the required steps for compliant hazardous waste management in a laboratory setting.

Detailed Protocol for Waste Accumulation and Disposal
  • Container Selection:

    • Rationale: The reactivity of the tetrazole moiety with metals necessitates a non-metallic container. The corrosive nature of the phenol group requires a chemically resistant material.

    • Procedure: Select a clean, dry, high-density polyethylene (HDPE) or borosilicate glass container with a screw-on, leak-proof cap. Inspect the container for any damage before use.[18]

  • Labeling:

    • Rationale: EPA and OSHA regulations mandate immediate and accurate labeling of all hazardous waste containers to ensure safety and proper handling.[18][19]

    • Procedure: Before adding any waste, firmly affix a "HAZARDOUS WASTE" label, available from your institution's EH&S department. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Do not use abbreviations.

      • A complete list of all other contents (e.g., solvents, buffers) with percentage estimates.

      • The date accumulation started.

  • Waste Collection:

    • Rationale: To prevent over-pressurization from potential slow decomposition and to avoid spills, containers must be handled carefully and never overfilled.

    • Procedure:

      • Collect all waste—including the pure compound, reaction mixtures, contaminated gloves, weigh boats, and absorbent materials—in this designated container.

      • Keep the container closed at all times except when actively adding waste.[18] Do not leave a funnel in the opening.

      • Segregate this waste stream. Do not mix with other waste types unless explicitly permitted by your EH&S department.

  • Storage (Satellite Accumulation):

    • Rationale: Regulations allow for the temporary collection of waste in a designated "Satellite Accumulation Area" at or near the point of generation and under the control of the operator.[18]

    • Procedure: Store the sealed container in a secondary containment bin within a designated area, such as a ventilated cabinet. This area must be away from heat, open flames, or strong oxidizing agents.

  • Arranging for Disposal:

    • Rationale: Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[16][20] Your institution's EH&S office manages this process.

    • Procedure: Once the container is 90% full, or if the research project is complete, submit a chemical waste pickup request through your institutional EH&S portal. Do not allow hazardous waste to accumulate for extended periods.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By understanding the inherent hazards of the molecule, adhering to established protocols, and respecting the regulatory framework, we ensure that our pursuit of innovation does not come at the cost of safety or environmental health. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and your EH&S department for guidance.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • ACS Publications. (2011, February 15). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?
  • Zachariah Group. (2012, January 3). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions.
  • Oxford Lab Fine Chem LLP. (n.d.). 1H-TETRAZOLE - (For DNA Synthesis) MSDS.
  • ChemicalBook. (2026, January 10). 1H-TETRAZOLE - Safety Data Sheet.
  • ChemicalBook. (2025, September 27). 1H-Tetrazole-1-acetic acid - Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%.
  • ECHEMI. (n.d.). 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets.
  • MRS Online Proceedings Library. (2012, January 11). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • ERG Environmental. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Synerzine. (2018, June 22). Phenol, 2-methyl-5-(1-methylethyl)- Safety Data Sheet.
  • Santa Cruz Biotechnology. (2016, December 5). SC-256206 - 2-Methylphenol - SAFETY DATA SHEET.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline.
  • Durham Tech. (n.d.). SAFETY DATA SHEET - Phenol.
  • ResearchGate. (2015, January 9). How can I dispose phenol?.
  • Fisher Scientific. (2010, December 3). SAFETY DATA SHEET - Phenol.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.